molecular formula C23H30N2O4 B4505709 7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one

7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one

Cat. No.: B4505709
M. Wt: 398.5 g/mol
InChI Key: XQJBKTZDELEFRD-UHFFFAOYSA-N
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Description

7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H30N2O4 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.22055744 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds with structures related to 7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one are frequently involved in synthesis research, highlighting their role in producing novel chemical entities. For instance, the synthesis of chromene derivatives through reactions involving morpholine or piperidine showcases the chemical versatility and potential applications of these compounds in medicinal chemistry and materials science (Rao et al., 2014).

Biological Activities

  • Research on structurally related compounds has revealed significant biological activities, such as histamine release inhibitory effects, which are crucial in allergy and inflammation studies. Prenylated orcinol derivatives from Rhododendron dauricum have been studied for their structure and biological activity, indicating the potential for compounds like this compound in similar contexts (Iwata et al., 2004).

Corrosion Inhibition

  • The targeted synthesis of compounds involving morpholine and piperidine groups has been explored for applications in corrosion inhibition on mild steel, suggesting possible industrial applications of this compound in protecting materials against corrosion (Das et al., 2017).

Cytotoxic Activities

  • Some derivatives show significant cytotoxic activity against various human tumor cell lines, indicating the potential use of similar compounds in cancer research and therapy development. The synthesis and cytotoxic activity studies of chromenes highlight the importance of structural modification to achieve desired biological effects (Vosooghi et al., 2010).

Transdermal Permeation Enhancers

  • Studies on esters and amides of hexanoic acid substituted with tertiary amino groups have revealed their activity as transdermal permeation enhancers. This suggests potential pharmaceutical applications for enhancing drug delivery through the skin (Farsa et al., 2010).

Properties

IUPAC Name

7,8-dimethyl-2-[4-(2-morpholin-4-ylethyl)piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-16-3-4-19-20(26)15-21(29-22(19)17(16)2)23(27)25-9-6-18(7-10-25)5-8-24-11-13-28-14-12-24/h3-4,15,18H,5-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJBKTZDELEFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one
Reactant of Route 2
7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one
Reactant of Route 3
7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one
Reactant of Route 5
7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one
Reactant of Route 6
7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.